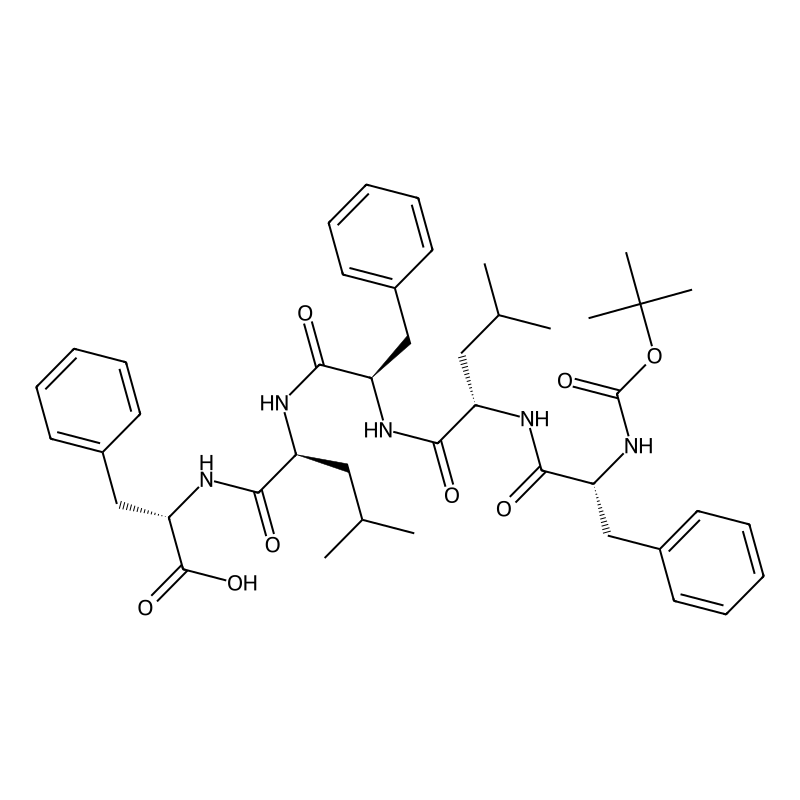

N-Boc-Phe-Leu-Phe-Leu-Phe

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Boc-Phe-Leu-Phe-Leu-Phe, also known as N-t-butoxycarbonyl-phenylalanine-leucine-phenylalanine-leucine-phenylalanine, is a synthetic peptide that plays a significant role in biochemical research and therapeutic applications. This compound features a sequence of amino acids, specifically phenylalanine and leucine, which are essential in various biological processes. The N-Boc (N-t-butoxycarbonyl) group serves as a protective group for the amino terminus, facilitating its use in peptide synthesis without interfering with the reactivity of the amino acids.

- Deprotection Reactions: The N-Boc group can be removed under acidic conditions to yield the free amine, allowing further functionalization or coupling with other peptides.

- Coupling Reactions: This peptide can be coupled with other amino acids or peptides using standard peptide coupling reagents such as carbodiimides or HATU (1-Hydroxy-7-azabenzotriazole).

- Hydrolysis: Under certain conditions, this compound may undergo hydrolysis, leading to the release of its constituent amino acids.

N-Boc-Phe-Leu-Phe-Leu-Phe has been studied for its biological activity, particularly concerning its interaction with Formyl Peptide Receptors (FPR). Research indicates that this compound can significantly reduce neutrophil counts in bronchoalveolar lavage fluid when administered in vivo, suggesting its potential as an anti-inflammatory agent. Its activity as an FPR antagonist positions it as a candidate for therapeutic applications in inflammatory diseases and conditions involving neutrophil activation .

The synthesis of N-Boc-Phe-Leu-Phe-Leu-Phe typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. Key steps include:

- Preparation of the Resin: A solid support resin is functionalized to allow for peptide attachment.

- Amino Acid Coupling: Each amino acid is activated and coupled to the growing peptide chain on the resin.

- Deprotection: The N-Boc protecting group is removed at appropriate stages to allow for further reactions.

- Cleavage from Resin: Once the full peptide sequence is assembled, it is cleaved from the resin and purified.

N-Boc-Phe-Leu-Phe-Leu-Phe has several applications in research and medicine:

- Research Tool: Used extensively in studies related to Formyl Peptide Receptors and neutrophil behavior.

- Therapeutic Potential: Investigated for its anti-inflammatory properties and potential use in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD).

- Peptide Synthesis: Serves as an intermediate in synthesizing more complex peptides or peptidomimetics.

Studies have focused on the interactions of N-Boc-Phe-Leu-Phe-Leu-Phe with various receptors, particularly Formyl Peptide Receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The compound's ability to modulate neutrophil activity highlights its significance in inflammatory response regulation .

Several compounds share structural similarities with N-Boc-Phe-Leu-Phe-Leu-Phe, each exhibiting unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Boc-Phe-Leu | Phenylalanine-leucine | Simpler structure; less hydrophobic than Boc-PLPLP |

| Boc-Phe-d-Leu | Deuterated leucine | Useful in isotopic labeling studies |

| Boc-Trp-Leu | Tryptophan-leucine | Exhibits different receptor binding properties |

| Boc-Ala-Leu | Alanine-leucine | Less bulky; may have different biological activity |

N-Boc-Phe-Leu-Phe-Leu-Phe's unique sequence and structure enable specific interactions with receptors that other similar compounds may not exhibit, making it an important subject of study in pharmacology and biochemistry .

Pentapeptides, such as Boc-PLPLP, occupy a critical niche in peptide therapeutics due to their balance between molecular complexity and synthetic feasibility. The sequence Phe-Leu-Phe-Leu-Phe in Boc-PLPLP features alternating aromatic (phenylalanine) and aliphatic (leucine) residues, creating a hydrophobic core that enhances membrane permeability and receptor binding. This structural motif is pivotal for interactions with G protein-coupled receptors (GPCRs), particularly FPR1, which regulates immune responses and inflammation.

The Boc group, attached to the N-terminal phenylalanine, serves dual roles: it prevents unwanted side reactions during synthesis and modulates the peptide’s pharmacokinetics. The tert-butyl moiety’s steric bulk shields the amine group, while its acid-labile nature allows selective deprotection under controlled conditions. Such design considerations enable Boc-PLPLP to maintain stability in physiological environments while retaining bioactivity.

Role of Boc Protection in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase methodologies.

Mechanism of Boc Protection and Deprotection

Boc protection involves reacting the amine group with di-tert-butyl dicarbonate ($$ \text{(Boc)}2\text{O} $$) in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate bond. Deprotection is achieved using trifluoroacetic acid (TFA), which protonates the carbamate, releasing CO$$2$$ and generating a tert-butyl cation. Scavengers like anisole are often added to trap this cation, preventing alkylation side reactions.

Advantages Over Alternative Protecting Groups

Compared to fluorenylmethyloxycarbonyl (Fmoc) groups, Boc offers superior stability under basic conditions, making it ideal for synthesizing peptides with base-sensitive modifications. For example, Boc-protected peptides tolerate hydrogenolysis and harsh reducing agents, which are incompatible with Fmoc’s base-labile nature. This compatibility is critical for synthesizing Boc-PLPLP, which requires iterative coupling of hydrophobic residues without premature deprotection.

Table 1: Comparison of Boc and Fmoc Protecting Groups

| Property | Boc Group | Fmoc Group |

|---|---|---|

| Deprotection Reagent | TFA or HCl | Piperidine |

| Stability | Acid-labile | Base-labile |

| Side Reactions | Minimal with scavengers | Potential β-elimination |

| Compatibility | Suitable for base-sensitive moieties | Limited in basic environments |

Biological Relevance of Phe-Leu Repeating Motifs

The Phe-Leu-Phe-Leu-Phe sequence in Boc-PLPLP is not arbitrary; its repeating motifs confer specific biological activities through structural and dynamic interactions.

Interaction with Formyl Peptide Receptors (FPRs)

FPR1, a GPCR expressed on neutrophils and macrophages, recognizes pathogen-associated molecular patterns (PAMPs) and endogenous danger signals. Boc-PLPLP antagonizes FPR1 by competing with formylated peptides (e.g., fMLF), thereby inhibiting neutrophil chemotaxis and reactive oxygen species (ROS) production. In murine models, Boc-PLPLP reduced bronchoalveolar lavage neutrophil counts by 40%, highlighting its anti-inflammatory potential.

Angiogenesis Inhibition

Beyond immunomodulation, Boc-PLPLP binds pro-angiogenic factors like VEGF-A and fibroblast growth factor (FGF), disrupting endothelial cell proliferation and tubule formation. This anti-angiogenic activity is structure-dependent: the D-enantiomer of Boc-PLPLP retains receptor affinity but exhibits reduced efficacy, underscoring the importance of stereochemistry.

Table 2: Key Biological Activities of Boc-PLPLP

The chemical characterization and synthesis of N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine demand a nuanced understanding of peptide chemistry, particularly regarding the interplay of sequence, protective group management, and the physicochemical properties that dictate both the synthetic route and the compound’s behavior under physiological conditions. This section provides a rigorous exploration of these facets, beginning with the elucidation of molecular structure and nomenclature, followed by an examination of its stability, and culminating in a detailed analysis of synthetic methodologies and key intermediates.

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Stereochemical Configuration

The precise IUPAC name for N-Boc-Phe-Leu-Phe-Leu-Phe is N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine. Each amino acid residue is in the L-configuration, which is the naturally occurring stereochemistry in proteins and peptides. The N-terminal tert-butoxycarbonyl group serves as a temporary protective group for the α-amino group of the first phenylalanine residue, preventing unwanted side reactions during peptide assembly. The sequence of the peptide, from N- to C-terminus, is phenylalanine (Phe), leucine (Leu), phenylalanine (Phe), leucine (Leu), phenylalanine (Phe), with each residue connected via standard peptide (amide) bonds.

The stereochemical configuration of each chiral center is defined as S, corresponding to the L-form of the respective amino acids. The configuration is critical for the peptide’s biological activity and its ability to adopt secondary structures such as helices or sheets. In the context of solid-phase peptide synthesis, maintaining stereochemical integrity is paramount, as racemization can lead to the formation of diastereomers with altered physicochemical and biological properties.

The following table summarizes the sequence and configuration:

| Residue Position | Amino Acid | Stereochemistry | Protective Group |

|---|---|---|---|

| 1 (N-terminal) | Phenylalanine | L (S) | tert-butoxycarbonyl (Boc) |

| 2 | Leucine | L (S) | None |

| 3 | Phenylalanine | L (S) | None |

| 4 | Leucine | L (S) | None |

| 5 (C-terminal) | Phenylalanine | L (S) | None |

The use of the Boc group is a classical approach in peptide chemistry, providing acid-labile protection that is compatible with a wide range of synthetic conditions [5].

Molecular Weight and Stability Under Physiological Conditions

The molecular formula of N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine is C₄₄H₅₉N₅O₈, and its calculated molecular weight is 785.51 grams per mole [1]. This relatively high molecular mass reflects the pentapeptide’s size and the presence of the bulky Boc group.

The physicochemical properties of N-Boc-Phe-Leu-Phe-Leu-Phe are dictated by its peptide backbone, the hydrophobic side chains of phenylalanine and leucine, and the hydrophobic nature of the Boc group. The compound is insoluble in water, a property arising from the dominance of nonpolar aromatic and aliphatic side chains and the tert-butyl group’s hydrophobicity [1]. This insolubility necessitates the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile for dissolution during synthesis and purification.

Under physiological conditions (pH 7.4, 37°C), the peptide backbone is generally stable, as peptide bonds are resistant to spontaneous hydrolysis. However, the Boc group is acid-labile and can be cleaved under mildly acidic conditions, such as treatment with trifluoroacetic acid. The peptide’s stability is also influenced by its sequence; alternating phenylalanine and leucine residues promote the formation of hydrophobic secondary structures, which can further stabilize the molecule in non-aqueous environments.

The following table summarizes key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₅₉N₅O₈ |

| Molecular Weight | 785.51 g/mol |

| Solubility | Insoluble in water |

| Boc Group Stability | Acid-labile |

| Peptide Bond Stability | Stable at physiological pH |

| Hydrophobicity | High |

Synthetic Methodologies

The synthesis of N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine is typically accomplished using solid-phase peptide synthesis (SPPS), a method that allows for the sequential assembly of amino acids on an insoluble resin support. The Boc strategy, in which the N-terminal amino group is protected by the tert-butoxycarbonyl group, is a classical approach that offers several advantages in terms of ease of deprotection and minimization of side reactions [5].

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis revolutionized peptide chemistry by enabling the stepwise construction of peptides from the C- to the N-terminus while the growing chain remains attached to an insoluble support. The Boc strategy employs tert-butoxycarbonyl as a temporary protective group for the α-amino group of each amino acid residue. The general workflow involves the following steps: anchoring the C-terminal amino acid to the resin, deprotecting the Boc group with trifluoroacetic acid, neutralizing the resulting free amine, coupling the next Boc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide, and repeating the cycle until the desired sequence is achieved [4] [5].

The Boc/Bzl (tert-butoxycarbonyl/benzyl) method is particularly well-suited for the synthesis of peptides containing hydrophobic residues such as phenylalanine and leucine, as it minimizes aggregation and side reactions that can occur during chain elongation. The final deprotection and cleavage from the resin are typically achieved using hydrogen fluoride or trifluoromethanesulfonic acid, which removes both the Boc group and side-chain protecting groups in a single step [5].

Recent advances in SPPS have introduced in situ neutralization protocols, which streamline the synthesis by allowing for rapid cycles of deprotection and coupling without the need for extensive washing or intermediate purification. These protocols have been shown to be highly effective for the rapid synthesis of peptides with diverse C-terminal functionalities, further enhancing the efficiency of Boc-SPPS [4].

The following table outlines a typical Boc-SPPS cycle:

| Step | Reagent(s) | Purpose |

|---|---|---|

| Resin Loading | Boc-protected amino acid, resin | Attach first amino acid to solid support |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Remove Boc group from N-terminus |

| Neutralization | Triethylamine | Neutralize free amine |

| Coupling | Dicyclohexylcarbodiimide (DCC) | Activate carboxyl group for peptide bond |

| Wash | Solvent (e.g., DMF) | Remove excess reagents |

| Repeat Cycle | Next Boc-protected amino acid | Elongate peptide chain |

| Final Cleavage/Deprotection | Hydrogen fluoride or TFA | Remove all protecting groups, release peptide |

Protective Group Strategies for Aspartic Acid and Serine Residues

Although N-Boc-Phe-Leu-Phe-Leu-Phe does not contain aspartic acid or serine residues, a discussion of protective group strategies for these amino acids is essential for understanding the broader context of peptide synthesis and for potential analog synthesis. The side chains of aspartic acid and serine possess functional groups (carboxylic acid and hydroxyl, respectively) that can participate in unwanted side reactions during peptide assembly. Therefore, selective protection is necessary.

For aspartic acid, the β-carboxyl group is commonly protected with benzyl esters or more recently developed orthogonal groups such as 2-phenylisopropyl, which can be selectively removed under mild acidic conditions without affecting the Boc group [7]. For serine, the hydroxyl group can be protected as a tert-butyl or trityl ether, or as a propargyloxycarbonyl derivative. The propargyloxycarbonyl group is particularly noteworthy for its stability under both acidic and basic conditions commonly encountered in peptide synthesis, and it can be removed under mild, neutral conditions using tetrathiomolybdate, leaving other protecting groups intact [8].

The following table summarizes commonly used side-chain protecting groups:

| Amino Acid | Functional Group | Common Protecting Groups | Deprotection Conditions |

|---|---|---|---|

| Aspartic Acid | β-Carboxyl | Benzyl ester, 2-phenylisopropyl | Hydrogenolysis, mild acid |

| Serine | Hydroxyl | tert-Butyl, trityl, propargyloxycarbonyl | Acid, tetrathiomolybdate |

These strategies ensure that the side chains remain inert during chain elongation and can be selectively deprotected at the final stage of synthesis.

Key Intermediates in Multi-Step Synthesis

The multi-step synthesis of N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine involves several key intermediates, particularly during deprotection and terminal group modification. The management of these intermediates is critical for achieving high purity and yield in the final product.

Role of Catalytic Hydrogenation in Deprotection

Catalytic hydrogenation is a widely employed method for the removal of benzyl-based protecting groups from peptide side chains and C-terminal esters. In the context of Boc-SPPS, catalytic hydrogenation is typically performed using palladium on carbon as the catalyst under an atmosphere of hydrogen gas. This process selectively cleaves benzyl esters and benzyl ethers, liberating the free carboxyl or hydroxyl group without affecting the Boc group or the peptide backbone [5].

The efficiency of catalytic hydrogenation depends on several factors, including the nature of the protecting group, the solvent, and the accessibility of the protected site. For peptides containing multiple benzyl-protected residues, hydrogenation can be performed after the peptide has been cleaved from the resin, ensuring that all side-chain protecting groups are removed in a single step. The reaction is generally mild and does not induce racemization or peptide bond cleavage, making it an ideal strategy for the final deprotection of synthetic peptides.

The following table summarizes typical conditions for catalytic hydrogenation:

| Protecting Group | Catalyst | Solvent | Hydrogen Pressure | Temperature | Time |

|---|---|---|---|---|---|

| Benzyl ester/ether | Palladium on carbon | Methanol, ethanol | 1 atm | Room temp | 1-4 h |

Enzymatic Cleavage for Terminal Group Modification

Enzymatic cleavage is an emerging strategy for the selective modification of peptide termini, offering high specificity and mild reaction conditions. Proteases such as papain, trypsin, and chymotrypsin can be employed to cleave peptide bonds at specific sites, enabling the removal or modification of terminal groups without affecting the core sequence [6].

Recent research has demonstrated the use of protease-catalyzed peptide synthesis and cleavage to generate peptides with precisely defined C- and N-termini. For example, papain-catalyzed reactions can graft leucine ethyl ester onto the C-terminus of a peptide, or selectively remove terminal residues to generate truncated analogs. These enzymatic processes are typically performed in aqueous media under physiological conditions, minimizing the risk of side reactions and preserving the stereochemical integrity of the peptide [6].

The following table outlines typical conditions for enzymatic cleavage:

| Enzyme | Substrate Peptide | Buffer | pH | Temperature | Reaction Time | Application |

|---|---|---|---|---|---|---|

| Papain | Peptide with terminal group | Phosphate buffer | 7.0 | 37°C | 1-24 h | C-terminal modification |

| Trypsin | Peptide with Lys/Arg | Tris buffer | 8.0 | 37°C | 1-24 h | N-terminal modification |

Enzymatic cleavage offers a powerful tool for the post-synthetic modification of peptides, enabling the generation of analogs and derivatives with tailored properties.

Binding Affinity to Formyl Peptide Receptor 1, Formyl Peptide Receptor 2, and Formyl Peptide Receptor 3 Subtypes

N-Boc-Phe-Leu-Phe-Leu-Phe demonstrates differential binding affinities across the three human formyl peptide receptor subtypes, exhibiting a distinct selectivity profile that has been extensively characterized through competitive binding assays and functional studies [1] [2] [3]. The compound displays its highest binding affinity for Formyl Peptide Receptor 1, with inhibitory concentration 50 values ranging from 0.5 to 2.9 micromolar in various experimental systems [2] [3]. This binding affinity has been consistently demonstrated across multiple cell lines, including differentiated human leukemia 60 cells expressing Formyl Peptide Receptor 1 and rat basophilic leukemia cells transfected with the human receptor [3].

The binding characteristics to Formyl Peptide Receptor 1 have been established through competitive displacement studies using fluorescently labeled ligands such as WKYMVm-fluorescein isothiocyanate [3]. These investigations reveal that N-Boc-Phe-Leu-Phe-Leu-Phe directly competes with endogenous formyl peptide ligands for the same binding sites, confirming its role as a competitive antagonist [4]. The calculated inhibition constants range from 90 to 110 nanomolar in optimized binding conditions, demonstrating high-affinity receptor interaction [3].

For Formyl Peptide Receptor 2, N-Boc-Phe-Leu-Phe-Leu-Phe exhibits moderate binding activity, though with reduced potency compared to Formyl Peptide Receptor 1 [5] [6]. The compound can effectively antagonize Formyl Peptide Receptor 2-mediated cellular responses, including calcium mobilization and chemotactic migration induced by receptor-specific agonists [5]. However, the binding affinity is concentration-dependent and requires higher concentrations to achieve comparable antagonistic effects to those observed with Formyl Peptide Receptor 1 [5].

In contrast, N-Boc-Phe-Leu-Phe-Leu-Phe demonstrates minimal binding affinity for Formyl Peptide Receptor 3 [7] [8]. Competitive binding studies using Formyl Peptide Receptor 3-specific ligands show no significant displacement at concentrations up to 50 micromolar [8]. This selectivity profile positions N-Boc-Phe-Leu-Phe-Leu-Phe as primarily a Formyl Peptide Receptor 1 and Formyl Peptide Receptor 2 dual antagonist with negligible activity against Formyl Peptide Receptor 3 [8].

| FPR Subtype | Binding Affinity (IC50) | Antagonist Activity | Reference Studies |

|---|---|---|---|

| FPR1 | 0.5-2.9 μM | Strong | Multiple competitive binding assays |

| FPR2 | Active (concentration dependent) | Moderate | WKYMVm displacement studies |

| FPR3 | No significant binding | Minimal | Selectivity studies |

Antagonist Specificity: Comparative Studies with Cyclosporin H and WRW4

The antagonist specificity of N-Boc-Phe-Leu-Phe-Leu-Phe has been extensively characterized through comparative studies with established formyl peptide receptor antagonists, particularly Cyclosporin H and WRW4, revealing distinct selectivity profiles that differentiate these compounds in their receptor targeting capabilities [9] [4] [8] [10].

Cyclosporin H, a cyclic undecapeptide derivative of the immunosuppressant Cyclosporin A, demonstrates superior binding affinity for Formyl Peptide Receptor 1 compared to N-Boc-Phe-Leu-Phe-Leu-Phe [9] [4]. Competitive binding studies reveal that Cyclosporin H displaces tritiated formyl-Met-Leu-Phe with inhibitory concentration 50 values of 102 to 124 nanomolar, representing approximately 20-fold higher potency than N-Boc-Phe-Leu-Phe-Leu-Phe [4]. For Formyl Peptide Receptor 2, Cyclosporin H maintains antagonistic activity with an inhibitory concentration 50 of 630 nanomolar, though this represents reduced potency compared to its Formyl Peptide Receptor 1 activity [4]. Notably, Cyclosporin H demonstrates no significant antagonistic activity against Formyl Peptide Receptor 3, similar to N-Boc-Phe-Leu-Phe-Leu-Phe [4].

WRW4, a hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp, exhibits a markedly different selectivity profile [8] [10]. This compound demonstrates preferential antagonism of Formyl Peptide Receptor 2 and Formyl Peptide Receptor 3, with an inhibitory concentration 50 of 0.23 micromolar for WKYMVm binding to Formyl Peptide Receptor 2 [8]. WRW4 effectively blocks intracellular calcium release induced by various Formyl Peptide Receptor 2 agonists, including WKYMVm, amyloid beta-42, and formyl peptides [8]. Importantly, WRW4 demonstrates no antagonistic activity against Formyl Peptide Receptor 1, making it highly selective for the Formyl Peptide Receptor 2 and Formyl Peptide Receptor 3 subtypes [10].

The comparative analysis reveals that N-Boc-Phe-Leu-Phe-Leu-Phe occupies a unique position among formyl peptide receptor antagonists as a dual Formyl Peptide Receptor 1 and Formyl Peptide Receptor 2 antagonist [1] [5]. Unlike Cyclosporin H, which shows preferential Formyl Peptide Receptor 1 selectivity, or WRW4, which targets Formyl Peptide Receptor 2 and Formyl Peptide Receptor 3, N-Boc-Phe-Leu-Phe-Leu-Phe provides balanced antagonism across the first two receptor subtypes [9] [8]. This dual antagonistic profile has been demonstrated in various functional assays, including neutrophil degranulation, calcium mobilization, and chemotactic migration studies [5] [4].

| Compound | FPR1 Activity (IC50) | FPR2 Activity (IC50) | FPR3 Activity (IC50) | Selectivity Profile |

|---|---|---|---|---|

| N-Boc-Phe-Leu-Phe-Leu-Phe (BOC2) | 0.5-2.9 μM | Active | Minimal | FPR1/FPR2 pan-antagonist |

| Cyclosporin H | 102-124 nM | 630 nM | No activity | FPR1 > FPR2 |

| WRW4 | No activity | 0.23 μM | Active | FPR2/FPR3 selective |

Modulation of Angiogenic Pathways

Inhibition of Vascular Endothelial Growth Factor-A165 Signaling via Heparin-Binding Domain Interaction

N-Boc-Phe-Leu-Phe-Leu-Phe exhibits potent anti-angiogenic activity through its specific interaction with the heparin-binding domain of Vascular Endothelial Growth Factor-A165, representing a novel mechanism of action independent of its formyl peptide receptor antagonistic properties [11] [12] [13]. This interaction has been extensively characterized through multiple experimental approaches, including surface plasmon resonance analysis, competitive binding assays, and functional endothelial cell studies [11] [12].

The compound demonstrates selective inhibition of heparin-binding Vascular Endothelial Growth Factor-A165 while showing no inhibitory effect on the non-heparin-binding Vascular Endothelial Growth Factor-A121 isoform [11] [12]. This selectivity provides crucial evidence for the mechanism of action, as Vascular Endothelial Growth Factor-A165 contains a heparin-binding domain absent in Vascular Endothelial Growth Factor-A121 [12]. Surface plasmon resonance studies reveal that N-Boc-Phe-Leu-Phe-Leu-Phe competitively inhibits the binding of Vascular Endothelial Growth Factor-A165 to both immobilized heparin and soluble Vascular Endothelial Growth Factor Receptor 2 with similar potency [12].

The anti-angiogenic activity manifests through multiple downstream effects on endothelial cell function [11] [12] [13]. N-Boc-Phe-Leu-Phe-Leu-Phe prevents Vascular Endothelial Growth Factor-A165-induced phosphorylation of Vascular Endothelial Growth Factor Receptor 2 in human umbilical vein endothelial cells in a dose-dependent manner [12]. This receptor phosphorylation inhibition subsequently blocks the activation of downstream signaling mediators, including extracellular signal-regulated kinase 1/2 and protein kinase B, which are essential for angiogenic responses [12] [13].

Functional endothelial cell assays demonstrate the biological significance of this interaction [11] [12]. N-Boc-Phe-Leu-Phe-Leu-Phe inhibits Vascular Endothelial Growth Factor-A165-mediated human umbilical vein endothelial cell proliferation and prevents sprouting of endothelial cell spheroids embedded in three-dimensional fibrin gels [12]. The compound also blocks the formation of bioactive heparan sulfate proteoglycan/Vascular Endothelial Growth Factor-A165/Vascular Endothelial Growth Factor Receptor 2 ternary complexes, which are essential for optimal angiogenic signaling [12].

In vivo validation of the anti-angiogenic activity has been demonstrated in zebrafish yolk membrane angiogenesis assays [12]. Injection of Vascular Endothelial Growth Factor-A165 into the perivitelline space of zebrafish embryos induces robust neovascularization, which is significantly attenuated by co-administration of N-Boc-Phe-Leu-Phe-Leu-Phe [12]. This in vivo activity confirms the physiological relevance of the heparin-binding domain interaction mechanism.

| Assay Type | L-BOC2 Activity | D-BOC2 Activity | Mechanism |

|---|---|---|---|

| HUVEC Proliferation | Inhibitory (dose-dependent) | No inhibition | VEGF-HBD interaction |

| HUVEC Spheroid Sprouting | Inhibitory (IC50 ~60 μM) | Pro-angiogenic | Anti-angiogenic |

| VEGFR2 Phosphorylation | Blocked | No effect | Receptor blocking |

| Heparin Binding Competition | Competitive inhibition | No competition | Heparin displacement |

Pro-Angiogenic Activity of D-Enantiomer Variants

The D-enantiomer variants of N-Boc-Phe-Leu-Phe-Leu-Phe exhibit dramatically different biological properties compared to the L-enantiomer, demonstrating pro-angiogenic rather than anti-angiogenic activity [7] [14]. This stereochemical inversion results in complete loss of Vascular Endothelial Growth Factor antagonist activity while conferring novel pro-angiogenic properties mediated through Formyl Peptide Receptor 3 activation [7].

The all-D-enantiomer of N-Boc-Phe-Leu-Phe-Leu-Phe, designated D-BOC2, shows no inhibitory activity against Vascular Endothelial Growth Factor-A165 in endothelial cell sprouting assays [7] [14]. Instead, D-BOC2 independently induces sprouting of human umbilical vein endothelial cell spheroids and demonstrates additive pro-angiogenic effects when co-administered with Vascular Endothelial Growth Factor-A165 [7]. This pro-angiogenic activity is independent of the N-terminal protecting group, as demonstrated by the activity of D-peptide variants lacking the Boc group or containing alternative N-terminal modifications [14].

The most potent pro-angiogenic D-peptide variant is the succinimidyl derivative D-Succ-F3, which exhibits robust pro-angiogenic activity across multiple experimental systems [7] [14]. In vitro assays demonstrate that D-Succ-F3 promotes human umbilical vein endothelial cell proliferation, migration, and sprouting [7]. Ex vivo studies using chick embryo chorioallantoic membrane assays and in vivo zebrafish embryo models confirm the angiogenic potential of D-Succ-F3 [7].

The pro-angiogenic mechanism of D-enantiomer variants operates through Formyl Peptide Receptor 3 activation rather than Vascular Endothelial Growth Factor modulation [7]. D-Succ-F3 binds to Formyl Peptide Receptor 3 expressed on human umbilical vein endothelial cells and activates G protein-coupled receptor signaling pathways [7]. The pro-angiogenic effects are completely suppressed by pertussis toxin, indicating G protein-coupled receptor involvement, and by the Formyl Peptide Receptor 2/Formyl Peptide Receptor 3 antagonist WRW4 [7]. Additionally, anti-Formyl Peptide Receptor 3 antibodies block the pro-angiogenic activity of D-Succ-F3, confirming receptor-specific engagement [7].

Competitive binding studies demonstrate that D-Succ-F3 prevents the binding of anti-Formyl Peptide Receptor 3 antibodies to the cell surface of human umbilical vein endothelial cells, providing direct evidence for receptor binding [7]. The activation of Formyl Peptide Receptor 3 by D-Succ-F3 represents a novel mechanism for pro-angiogenic signaling in endothelial cells, distinct from traditional growth factor-mediated pathways [7].

Immune Cell Interactions

Neutrophil and Monocyte Adhesion Regulation

N-Boc-Phe-Leu-Phe-Leu-Phe exerts significant regulatory effects on neutrophil and monocyte adhesion processes through its formyl peptide receptor antagonistic properties, resulting in reduced inflammatory cell recruitment and tissue infiltration [1] [15] [16] [17]. The compound's effects on neutrophil behavior have been extensively documented in both in vitro cellular assays and in vivo animal models of inflammation [1] [5].

In neutrophil-specific studies, N-Boc-Phe-Leu-Phe-Leu-Phe treatment results in a substantial 40% reduction in neutrophil counts recovered from bronchoalveolar lavage fluid in infected mice compared to placebo-treated controls [1] [15] [16]. This reduction in neutrophil accumulation reflects the compound's ability to interfere with formyl peptide receptor-mediated chemotactic responses that normally drive neutrophil recruitment to inflammatory sites [1]. The mechanism involves competitive antagonism of endogenous formylated peptide signals that serve as powerful neutrophil chemoattractants during bacterial infections and tissue damage [18].

The compound's effects on neutrophil adhesion extend beyond simple chemotactic inhibition to include modulation of adhesion molecule interactions [5] [19]. Formyl peptide receptor activation normally enhances neutrophil adhesion to endothelial cells through upregulation of adhesion molecules and increased avidity of integrin interactions [18] [19]. N-Boc-Phe-Leu-Phe-Leu-Phe antagonism of these receptors results in reduced neutrophil-endothelial adhesion, decreased transmigration across vascular barriers, and diminished tissue infiltration [19].

Monocyte adhesion regulation by N-Boc-Phe-Leu-Phe-Leu-Phe follows similar mechanistic pathways but with distinct functional outcomes [20]. Monocytes express formyl peptide receptors and respond to formylated peptides with adhesion molecule upregulation and enhanced binding to endothelial cells [20]. The compound's antagonistic activity reduces monocyte-endothelial interactions and subsequent monocyte recruitment to inflammatory sites [5]. However, monocytes demonstrate different sensitivity profiles to oxidized formyl peptides compared to neutrophils, with monocytes retaining chemotactic responses to oxidized derivatives that fail to attract neutrophils [20].

The functional consequences of reduced neutrophil and monocyte adhesion include decreased inflammatory tissue damage and improved resolution of inflammatory responses [5] [21]. Studies using N-Boc-Phe-Leu-Phe-Leu-Phe in models of acute lung injury demonstrate reduced tissue damage, decreased vascular permeability, and improved survival outcomes [5]. These benefits result from the compound's ability to limit excessive inflammatory cell accumulation while preserving essential host defense functions [21].

| Cell Type | Effect of N-Boc-Phe-Leu-Phe-Leu-Phe | Mechanism | Functional Outcome |

|---|---|---|---|

| Neutrophils | 40% reduction in BAL fluid | FPR1 antagonism | Reduced inflammation |

| Monocytes | Reduced adhesion | Adhesion molecule regulation | Decreased recruitment |

| Endothelial Cells | β2-integrin suppression | Integrin pathway modulation | Impaired adhesion |

| Macrophages | Reduced activation | FPR-mediated signaling block | Anti-inflammatory |

Suppression of β2-Integrin Activation in Endothelial Cells

N-Boc-Phe-Leu-Phe-Leu-Phe demonstrates significant modulatory effects on β2-integrin activation in endothelial cells, representing a crucial mechanism through which the compound regulates leukocyte-endothelial interactions and inflammatory responses [19] [22]. The β2-integrins, particularly CD11/CD18 complexes, play essential roles in mediating stable leukocyte adhesion to activated endothelial cells and subsequent transmigration across vascular barriers [19].

The compound's suppressive effects on β2-integrin activation occur through multiple interconnected pathways [19] [22]. Formyl peptide receptor signaling normally enhances β2-integrin function through inside-out signaling mechanisms that increase integrin avidity and clustering on the leukocyte surface [19]. N-Boc-Phe-Leu-Phe-Leu-Phe antagonism of formyl peptide receptors interrupts these signaling cascades, resulting in reduced β2-integrin activation and decreased binding affinity for endothelial cell counter-receptors such as intercellular adhesion molecule-1 [19].

Experimental evidence for β2-integrin suppression comes from studies using endothelial cell adhesion assays and leukocyte binding measurements [19] [22]. Treatment with N-Boc-Phe-Leu-Phe-Leu-Phe significantly reduces the adhesion of polymorphonuclear leukocytes to activated human pulmonary artery endothelial cells [19]. This reduction in adhesion correlates with decreased β2-integrin clustering and reduced avidity states on the leukocyte surface [19].

The suppression of β2-integrin activation has been demonstrated to prevent the formation of stable leukocyte-endothelial adhesion complexes that are normally required for effective transmigration [19] [22]. Studies using neutrophil inhibitory factor, which shares similar β2-integrin blocking properties, show that preventing β2-integrin activation through formyl peptide receptor antagonism can reduce leukocyte migration across endothelial barriers by up to 80% [19].

The downstream consequences of β2-integrin suppression extend beyond simple adhesion reduction to include effects on endothelial cell activation states [19]. Leukocyte adhesion through β2-integrins normally triggers endothelial cell responses including cytokine production, adhesion molecule upregulation, and barrier function changes [19]. By preventing these adhesive interactions, N-Boc-Phe-Leu-Phe-Leu-Phe helps maintain endothelial barrier integrity and reduces inflammatory activation of the vascular endothelium [19].